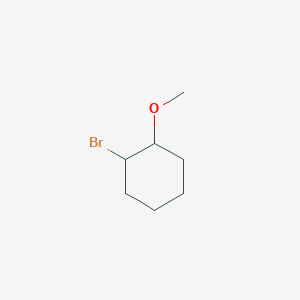

1-Bromo-2-methoxycyclohexane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-2-methoxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMAOHYUXAZIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20302977 | |

| Record name | 1-Bromo-2-methoxycyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24618-31-3 | |

| Record name | NSC155566 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-2-methoxycyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches

Established Synthesis Routes for 1-Bromo-2-methoxycyclohexane

The primary established methods for synthesizing this compound involve the direct functional group transformation of 2-Methoxycyclohexanol. These routes rely on converting the hydroxyl group into a good leaving group, which is subsequently displaced by a bromide nucleophile. The stereochemical outcome of these reactions is highly dependent on the specific reagents and mechanisms involved.

The conversion of an alcohol to an alkyl bromide using molecular bromine (Br₂) is not a direct substitution. Instead, this transformation is typically achieved under conditions characteristic of the Appel reaction. organic-chemistry.orgcommonorganicchemistry.com This method involves activating the alcohol with triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane, such as carbon tetrachloride (CCl₄) or carbon tetrabromide (CBr₄). organic-chemistry.orgorganic-synthesis.com Alternatively, molecular bromine can be used as the halogen source in conjunction with triphenylphosphine. commonorganicchemistry.com

The reaction proceeds through an oxyphosphonium intermediate, which renders the hydroxyl group an excellent leaving group. The bromide ion, generated in situ, then displaces this group via an Sₙ2 mechanism. organic-chemistry.org This pathway dictates a specific stereochemical outcome: inversion of configuration at the carbon center bearing the hydroxyl group. organic-chemistry.orgcommonorganicchemistry.com The use of an inert solvent like carbon tetrachloride or dichloromethane (B109758) is standard for this procedure. organic-synthesis.com

Table 1: Representative Conditions for Appel-type Bromination

| Reactants | Solvent | Temperature | Mechanism | Stereochemical Outcome |

|---|

A classic and direct method for converting alcohols to alkyl bromides is treatment with a strong hydrohalic acid like hydrobromic acid (HBr). chemistrysteps.com The reaction can be performed using concentrated aqueous HBr or by bubbling HBr gas into a solution of the alcohol, often in a solvent like methanol (B129727).

The mechanism begins with the protonation of the alcohol's hydroxyl group by HBr, converting it into a much better leaving group (H₂O). chemistrysteps.com For a secondary alcohol such as 2-methoxycyclohexanol, the subsequent substitution can proceed via two possible pathways:

Sₙ1 Mechanism: The protonated hydroxyl group departs to form water and a secondary carbocation intermediate. The bromide ion then attacks this planar carbocation, which can lead to a mixture of stereoisomers.

Sₙ2 Mechanism: The bromide ion acts as a nucleophile and attacks the carbon atom bearing the protonated hydroxyl group, displacing water in a single concerted step. This mechanism results in the inversion of stereochemistry. chemistrysteps.com

The operative mechanism (Sₙ1 vs. Sₙ2) depends on factors such as the stability of the potential carbocation and the nucleophilicity of the bromide ion under the reaction conditions. chemistrysteps.com

The stereochemistry of the starting 2-methoxycyclohexanol (i.e., whether it is the cis or trans diastereomer) is crucial in determining the stereochemistry of the final this compound product. The outcome is dictated by the reaction mechanism.

In an Sₙ2 reaction, such as the Appel reaction, a predictable inversion of stereochemistry occurs. For example, the bromination of trans-2-methoxycyclohexanol (B39478) would lead to the formation of cis-1-bromo-2-methoxycyclohexane.

Bromination of 2-Methoxycyclohexanol

Emerging Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry seeks reagents that are safer, more stable, and operate under milder conditions than traditional agents. For the bromination of alcohols, several N-bromo compounds have emerged as powerful alternatives.

Reagents such as Tribromoisocyanuric acid (TBCA) and the related Dibromoisocyanuric acid (DBI) are stable, solid, and efficient sources of electrophilic bromine. scielo.brmanac-inc.co.jp While the prompt mentions Bromodichloroisocyanuric Acid, the principles of reactivity are well-represented by the more commonly studied TBCA and DBI.

These reagents can be used to convert alcohols into alkyl bromides, typically in conjunction with triphenylphosphine (TPP), in a manner analogous to the Appel reaction. scielo.brresearchgate.net This system offers an efficient method for the bromination of primary and secondary alcohols under neutral conditions at room temperature. researchgate.netiaea.org

The reaction of a secondary alcohol like 2-methoxycyclohexanol with a TBCA/TPP system proceeds smoothly in a solvent like dichloromethane to yield the corresponding alkyl bromide. scielo.brresearchgate.net A significant advantage of this method is its mildness, which allows for the bromination of substrates with other sensitive functional groups. scielo.br The mechanism is expected to proceed with inversion of stereochemistry, consistent with an Sₙ2 pathway. researchgate.net

Table 2: Emerging Conditions for Bromination of Alcohols

| Brominating System | Alcohol Type | Solvent | Conditions | Yield Range |

|---|---|---|---|---|

| Tribromoisocyanuric acid / Triphenylphosphine | Primary, Secondary | Dichloromethane | Room Temp | 67-82% scielo.br |

Optimization of Reaction Conditions and Yields (e.g., Continuous Flow Reactors, Catalysis)

The synthesis of this compound, a vicinal haloether, is most commonly achieved through the bromomethoxylation of cyclohexene (B86901). This reaction involves the addition of bromine and a methoxy (B1213986) group across the double bond. The optimization of this process is crucial for maximizing yield and selectivity, and modern synthetic methodologies such as continuous flow chemistry and advanced catalysis offer significant advantages over traditional batch methods.

Continuous flow reactors, for instance, provide enhanced control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields and safety, particularly in highly exothermic reactions. europa.eu While specific literature detailing the continuous flow synthesis of this compound is not abundant, the principles of flow chemistry have been successfully applied to similar transformations, such as the bromination of alkenes. uc.pt These systems allow for precise control of residence time and reagent stoichiometry, minimizing the formation of byproducts.

In the realm of catalysis, the use of N-bromosuccinimide (NBS) in methanol is a common method for the synthesis of this compound. The reaction proceeds via a bromonium ion intermediate, which is then attacked by the methanol solvent. The conditions for this reaction can be optimized to achieve high yields. For instance, the reaction of cyclohexene with N-bromosuccinimide in methanol can yield this compound in approximately 80% yield.

Further optimization can be achieved by exploring different bromine sources, catalysts, and reaction media. The choice of solvent can influence the stereochemical outcome of the reaction. While detailed studies on the catalytic optimization specifically for this compound are limited, related research on the reaction of 1-methoxycyclohexene-2 with aqueous N-bromosuccinimide highlights the formation of various stereoisomeric bromohydrins, indicating the complexity of achieving high selectivity. researchgate.net

Below is a table summarizing typical reaction conditions for the synthesis of this compound.

| Reactants | Reagents | Solvent | Approximate Yield | Reference |

|---|---|---|---|---|

| Cyclohexene | N-Bromosuccinimide (NBS) | Methanol | ~80% |

Retrosynthetic Analysis for Complex Molecular Architectures Incorporating this compound

Retrosynthetic analysis is a powerful strategy in organic synthesis for devising a synthetic plan for a complex target molecule by breaking it down into simpler, commercially available starting materials. ewadirect.comwikipedia.orgdeanfrancispress.com The this compound moiety, with its vicinal functional groups, can serve as a valuable synthon in the construction of more intricate molecular architectures.

The key to its utility in retrosynthesis lies in the strategic disconnection of bonds adjacent to the heteroatoms (oxygen and bromine). youtube.com The C-Br and C-O bonds can be disconnected to reveal a cyclohexene precursor. This makes this compound an effective intermediate for introducing functionality onto a cyclohexane (B81311) ring in a stereocontrolled manner.

While specific examples of complex natural product syntheses that explicitly feature the retrosynthesis of a this compound unit are not extensively documented in readily available literature, its application can be inferred from its chemical reactivity. For example, the bromine atom can be substituted by a variety of nucleophiles, and the methoxy group can be cleaved to reveal a hydroxyl group, which can then be further functionalized. This dual functionality makes it a versatile building block.

Consider a hypothetical complex target molecule containing a 2-methoxycyclohexyl amine substructure. A plausible retrosynthetic disconnection would involve breaking the C-N bond, identifying an amine and this compound as the corresponding synthons. The forward synthesis would then involve the nucleophilic substitution of the bromide by the amine.

The reactivity of this compound in elimination reactions, for instance, when treated with a strong base like sodium diisopropylamide to form 1-methoxycyclohexene (B1584985), further expands its utility in synthetic planning. acs.org This allows for the subsequent introduction of other functional groups through addition reactions to the newly formed double bond. The strategic placement of the bromo and methoxy groups on the cyclohexane ring provides a handle for a variety of chemical transformations, making it a valuable intermediate in the toolbox of a synthetic chemist, even if its direct application in published total syntheses of highly complex natural products is not frequently highlighted. nih.govresearchgate.netbohrium.com

Stereochemical Analysis and Conformational Dynamics

Isomeric Forms and Stereogenic Centers

The presence of two different substituents on the cyclohexane (B81311) ring gives rise to multiple stereoisomers.

1-Bromo-2-methoxycyclohexane exists as two geometric isomers: cis and trans. In the cis-isomer, the bromine and methoxy (B1213986) groups are on the same side of the cyclohexane ring. In the trans-isomer, they are on opposite sides. openstax.orgfiveable.me This fundamental difference in spatial arrangement leads to distinct chemical and physical properties for each isomer.

This compound possesses two stereogenic centers, which are the carbon atoms bonded to the bromine (C1) and the methoxy group (C2). biosynth.com Each of these carbons is attached to four different groups, rendering the molecule chiral.

The presence of two chiral centers means that a maximum of four stereoisomers can exist (2n, where n=2). These stereoisomers are:

(1R,2R)-1-bromo-2-methoxycyclohexane

(1S,2S)-1-bromo-2-methoxycyclohexane

(1R,2S)-1-bromo-2-methoxycyclohexane

(1S,2R)-1-bromo-2-methoxycyclohexane

The (1R,2R) and (1S,2S) isomers are a pair of enantiomers, as are the (1R,2S) and (1S,2R) isomers. vedantu.com The relationship between the (1R,2R) and (1R,2S) isomers (or any other non-enantiomeric pair) is diastereomeric.

| Isomer Type | Relationship | Stereoisomers |

| Trans | Enantiomers | (1R,2R) and (1S,2S) |

| Cis | Enantiomers | (1R,2S) and (1S,2R) |

Conformational Preferences and Interconversion Mechanisms

The flexibility of the cyclohexane ring allows it to adopt various conformations to minimize energetic strain.

The most stable conformation for a cyclohexane ring is the chair conformation, which minimizes both angle strain and torsional strain. This compound exists predominantly in two interconverting chair conformations. This dynamic process is known as a ring flip. nih.govyoutube.com During a ring flip, axial substituents become equatorial, and equatorial substituents become axial. nih.gov The energy barrier for this interconversion is low enough that at room temperature, the two chair forms are in rapid equilibrium. youtube.com

In a substituted cyclohexane, substituents generally prefer the more spacious equatorial position to avoid steric hindrance with other atoms. libretexts.orglibretexts.org The energy difference between the axial and equatorial conformations is quantified by the "A-value." A larger A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.comwikipedia.org

The A-values for the substituents in this compound are:

Bromine (-Br): ~0.43 kcal/mol masterorganicchemistry.com

Methoxy (-OCH3): ~0.6 kcal/mol stackexchange.com

Since the methoxy group has a slightly higher A-value, it has a stronger preference for the equatorial position compared to the bromine atom. However, both groups favor the equatorial position to minimize steric strain. libretexts.org

| Substituent | A-Value (kcal/mol) | Equatorial Preference |

| Bromine | 0.43 | High |

| Methoxy | 0.60 | Very High |

The stability of a particular chair conformer is determined by a balance of steric and electronic interactions.

Steric Effects: The primary steric interaction is the 1,3-diaxial interaction, which is the repulsive force between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to the substituent. openstax.org Placing a substituent in the equatorial position avoids these destabilizing interactions. libretexts.org

Trans-isomer: The most stable conformer of trans-1-bromo-2-methoxycyclohexane has both the bromine and methoxy groups in equatorial positions (diequatorial). This arrangement minimizes 1,3-diaxial interactions. The alternative diaxial conformer is significantly less stable due to the steric strain from both axial substituents. libretexts.org

Cis-isomer: For the cis-isomer, one substituent must be axial while the other is equatorial (axial-equatorial). In the ring-flipped conformation, the positions are reversed (equatorial-axial). The more stable of these two conformers will have the bulkier group (the one with the higher A-value) in the equatorial position. libretexts.org Therefore, the conformer with the methoxy group equatorial and the bromine atom axial is slightly favored. libretexts.orglibretexts.org

Electronic Effects: In addition to steric effects, electronic interactions between the substituents can influence conformational preference. The polar C-Br and C-O bonds create dipoles. In a non-polar solvent, a diaxial conformation might be slightly favored in some 1,2-dihalo or dimethoxy cyclohexanes to minimize dipole-dipole repulsion by placing the dipoles in an anti-parallel arrangement. spcmc.ac.in However, in this compound, the powerful steric preference for the diequatorial arrangement in the trans isomer generally dominates. Gauche interactions, which occur between adjacent substituents (in this case, in the diequatorial trans conformer), also contribute a smaller amount of steric strain. libretexts.org

Spectroscopic Elucidation of Stereochemistry and Conformation

Spectroscopic methods are paramount in defining the spatial arrangement of atoms and the conformational preferences in substituted cyclohexanes like this compound. Techniques such as NMR and IR spectroscopy provide detailed insights into the molecule's structure at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities, it is possible to assign the relative stereochemistry (cis or trans) and deduce the predominant chair conformation of the isomers of this compound.

¹H NMR spectroscopy provides critical information about the chemical environment of protons within a molecule. For this compound, the chemical shifts and splitting patterns of the protons on C1 (the carbon bonded to bromine) and C2 (the carbon bonded to the methoxy group) are particularly diagnostic.

The orientation of these protons (axial or equatorial) in the cyclohexane chair conformation significantly influences their resonance frequency. Generally, axial protons are more shielded and appear at a higher field (lower ppm value) compared to their equatorial counterparts. In the trans-isomer, the substituents can be either diaxial or diequatorial. The diequatorial conformation is typically more stable. In this conformer, the protons at C1 and C2 are both axial. In the cis-isomer, the substituents are arranged with one axial and one equatorial.

Key Research Findings from ¹H NMR:

Chemical Shift Differentiation: The proton attached to the carbon bearing the bromine atom (H-C1) and the proton attached to the carbon with the methoxy group (H-C2) will have distinct chemical shifts that depend on their axial or equatorial position.

Stereoisomer Identification: By comparing the ¹H NMR spectra of the cis and trans isomers, distinct patterns emerge that allow for unambiguous stereochemical assignment. The relative positions of the H-C1 and H-C2 signals are key identifiers.

Table 1: Representative ¹H NMR Data for Substituted Cyclohexanes

| Proton | Orientation | Typical Chemical Shift (ppm) |

| H-C-Br | Axial | Lower ppm (more shielded) |

| H-C-Br | Equatorial | Higher ppm (less shielded) |

| H-C-OR | Axial | Lower ppm (more shielded) |

| H-C-OR | Equatorial | Higher ppm (less shielded) |

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, and its chemical shift is sensitive to its electronic environment and stereochemistry.

The chemical shifts of C1 and C2 are particularly informative. The stereochemical relationship between the bromine and methoxy groups (cis or trans) and their conformational orientation (axial or equatorial) influences the shielding of these carbon atoms. For instance, a substituent in an axial position often causes a shielding effect (upfield shift) on the carbons at the γ-position (gauche interaction), which can help in conformational assignment.

Table 2: Expected ¹³C NMR Chemical Shift Ranges

| Carbon Atom | Expected Chemical Shift (ppm) | Influencing Factors |

| C1 (C-Br) | 50 - 70 | Stereochemistry, axial/equatorial position of Br |

| C2 (C-OR) | 70 - 90 | Stereochemistry, axial/equatorial position of OCH₃ |

| OCH₃ | 55 - 60 | Electronic environment |

| Cyclohexane Ring (C3-C6) | 20 - 40 | Proximity and orientation of substituents |

The analysis of vicinal proton-proton coupling constants (³JHH) is one of the most definitive methods for determining the conformation of cyclohexane derivatives. The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.

Large Coupling Constants (³J ≈ 8-13 Hz): These values are characteristic of a dihedral angle of approximately 180°, which corresponds to an anti-periplanar or diaxial relationship between two protons.

Small Coupling Constants (³J ≈ 1-5 Hz): These values indicate smaller dihedral angles (typically ~60°), which are found in axial-equatorial or equatorial-equatorial proton relationships.

For trans-1-bromo-2-methoxycyclohexane, the diequatorial conformer would show a large coupling constant between the axial H-C1 and axial H-C2. Conversely, the cis-isomer, which must have an axial-equatorial arrangement of substituents, would exhibit a small coupling constant between the H-C1 and H-C2 protons (one being axial, the other equatorial). researchgate.net

Infrared (IR) Spectroscopy for Conformational Isomerism (e.g., C-Br Stretching Mode)

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. missouri.edu It is particularly useful for identifying functional groups and can also provide information about conformational isomerism. For this compound, the carbon-bromine (C-Br) stretching vibration is a key diagnostic feature. orgchemboulder.com

The frequency of the C-Br stretch is sensitive to the conformational environment of the bromine atom. A C-Br bond in an equatorial position generally has a different vibrational frequency than one in an axial position. This is because the vibrational modes are influenced by coupling with other vibrations in the molecule, which differs for the two orientations.

Key Research Findings from IR Spectroscopy:

C-Br Stretching Frequency: The C-Br stretching absorption typically occurs in the fingerprint region of the IR spectrum, generally between 690 cm⁻¹ and 515 cm⁻¹. orgchemboulder.com

Conformational Assignment: Studies on similar halocyclohexanes have shown that the C-Br stretch for an equatorial conformer appears at a higher wavenumber compared to the axial conformer. By carefully analyzing the C-Br absorption band, the predominant conformation of an isomer can be determined.

Table 3: C-Br Stretching Frequencies for Conformational Analysis

| Conformer | C-Br Bond Orientation | Typical C-Br Stretch Frequency (cm⁻¹) |

| Isomer A | Equatorial | Higher Wavenumber (~685 cm⁻¹) |

| Isomer B | Axial | Lower Wavenumber (~660 cm⁻¹) |

This difference, although sometimes small, can be resolved with high-resolution instruments and used in conjunction with NMR data to provide a comprehensive picture of the molecule's conformational equilibrium.

Reaction Mechanisms and Reactivity Studies

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 1-bromo-2-methoxycyclohexane involve the replacement of the bromine atom by a nucleophile. These reactions can proceed through different mechanistic pathways, with the outcome influenced by various factors.

The choice between a unimolecular (SN1) or bimolecular (SN2) substitution mechanism is a central theme in the reactivity of this compound. masterorganicchemistry.com

SN1 Mechanism: This two-step mechanism involves the initial, slow departure of the bromide ion to form a carbocation intermediate, which is then rapidly attacked by a nucleophile. reddit.comucsd.edu The stability of the potential carbocation at a secondary carbon on the cyclohexane (B81311) ring makes the SN1 pathway plausible, especially under conditions that favor its formation, such as the use of polar protic solvents and weakly basic nucleophiles. masterorganicchemistry.comspcmc.ac.in

SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to a transition state where the new bond is forming as the old one is breaking. reddit.comlibretexts.org This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents. spcmc.ac.in For this compound, the steric hindrance around the reaction center plays a significant role in the feasibility of the SN2 mechanism. spcmc.ac.in

The competition between SN1 and SN2 pathways is influenced by the substrate's structure, the nucleophile's concentration and reactivity, the solvent's properties, and the nature of the leaving group. spcmc.ac.in For secondary halides like this compound, both mechanisms are often in competition. libretexts.org

This compound reacts with a variety of nucleophiles to yield different substitution products.

Hydroxide (B78521) (OH⁻): Reaction with hydroxide ions, typically from sodium hydroxide, can lead to the formation of 2-methoxycyclohexanol. smolecule.com

Cyanide (CN⁻): The use of nucleophiles like potassium cyanide results in the formation of 2-methoxycyclohexanenitrile.

Amines (NH₂⁻): Amines can also act as nucleophiles, displacing the bromide to form 2-methoxycyclohexylamine. smolecule.com

The specific conditions, such as the solvent and temperature, are crucial in determining the product yields of these reactions. For instance, nucleophilic substitution with sodium hydroxide is often carried out in an aqueous ethanol (B145695) solution at reflux temperature. smolecule.com

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Methoxycyclohexanol |

| Cyanide | Potassium Cyanide (KCN) | 2-Methoxycyclohexanenitrile |

| Amines | Varies (e.g., NH₃) | 2-Methoxycyclohexylamine |

Table 1: Examples of Nucleophilic Substitution Reactions of this compound.

The stereochemistry of nucleophilic substitution is a key aspect of the reaction mechanism.

SN2 Reactions: A hallmark of the SN2 mechanism is the inversion of configuration at the chiral center. libretexts.org The backside attack of the nucleophile forces the other substituents to "flip," resulting in a product with the opposite stereochemistry to the starting material. ucsd.edu

SN1 Reactions: In contrast, the SN1 mechanism proceeds through a planar carbocation intermediate. This allows the nucleophile to attack from either face, leading to a mixture of enantiomers (racemization) if the starting material is chiral. ucsd.edu

For this compound, the specific stereoisomer (cis or trans) will influence the stereochemical outcome of the substitution reaction, especially in SN2 processes where a specific approach of the nucleophile is required.

The reactivity of this compound can be compared with that of other alkyl halides.

Acyclic Halides: Compared to a simple acyclic secondary bromide like 2-bromopropane, the cyclohexane ring introduces conformational constraints that can affect reaction rates. The chair conformation of the cyclohexane ring can influence the accessibility of the reaction center to the nucleophile.

Other Cyclic Halides: The reactivity of this compound is also distinct from other cyclic halides. For example, its reactivity can be compared to 1-bromo-2-methoxycycloheptane, where the larger ring size can lead to different conformational preferences and reaction kinetics. smolecule.com The presence of the methoxy (B1213986) group at the adjacent position can also influence the reactivity through electronic effects, distinguishing it from simple bromocyclohexane (B57405).

Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions, particularly in the presence of a strong base, to form an alkene.

Three primary mechanisms can be considered for the elimination reactions of this compound:

E1 (Unimolecular Elimination): Similar to the SN1 pathway, the E1 mechanism begins with the formation of a carbocation intermediate. dalalinstitute.com In a subsequent step, a base removes a proton from an adjacent carbon, leading to the formation of a double bond. This pathway competes with the SN1 reaction.

E2 (Bimolecular Elimination): This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. dalalinstitute.com The E2 mechanism has a strict stereochemical requirement for the proton and the leaving group to be in an anti-periplanar arrangement. smolecule.com In the context of the cyclohexane ring, this typically means a trans-diaxial orientation of the hydrogen and the bromine. vedantu.com

E1cb (Unimolecular Conjugate Base Elimination): This two-step mechanism is favored when the substrate has an acidic proton and a poor leaving group. dalalinstitute.commasterorganicchemistry.com The base first removes a proton to form a carbanion (the conjugate base), which then expels the leaving group in a second step. masterorganicchemistry.com This pathway is generally considered for substrates where the proton to be removed is activated, for example, by being adjacent to a carbonyl group. libretexts.org While less common for simple alkyl halides, its possibility depends on the specific reaction conditions and the acidity of the β-hydrogens.

For this compound, the E2 mechanism is often a significant pathway, especially with strong, non-nucleophilic bases. smolecule.com The stereochemistry of the starting material (cis or trans) will dictate which hydrogens are available for anti-periplanar elimination and thus influence the regioselectivity of the resulting alkene product. vedantu.com

Oxidative and Reductive Transformations

This compound possesses two primary functional groups, the bromo substituent and the methoxy group, which can be targeted in separate oxidative and reductive transformations. smolecule.com

The methoxy group (-OCH₃) on the cyclohexane ring can be subjected to oxidation. smolecule.com Strong oxidizing agents can convert the methoxy group into a carbonyl group, leading to the formation of the corresponding ketone.

Reaction : Oxidation of this compound.

Product : 1-Bromo-2-cyclohexanone (hypothetical, as the stability of an alpha-bromo ketone would need consideration) or more likely, after elimination/rearrangement, 2-methoxycyclohexanone (B1203222) if the bromine were first substituted or reduced. Direct oxidation of the methoxy group in the presence of the bromine atom can be complex. However, general oxidation of ether-like functionalities to carbonyls is a known transformation. smolecule.com

Reagents : Common oxidizing agents suitable for this type of transformation include chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄). smolecule.com

The carbon-bromine bond is susceptible to reduction, where the bromine atom is replaced by a hydrogen atom. This transformation effectively removes the halogen, yielding a methoxycyclohexane derivative. smolecule.com

Reaction : Reductive dehalogenation of this compound.

Product : Methoxycyclohexane.

Reagents : This reduction is typically achieved using strong reducing agents, most notably metal hydrides. Lithium aluminum hydride (LiAlH₄) in a dry ether solvent is a common reagent for this purpose. smolecule.com

The following table summarizes the oxidative and reductive transformations of this compound.

| Transformation | Targeted Group | Reagent(s) | Product(s) |

| Oxidation | Methoxy (-OCH₃) | Chromium trioxide (CrO₃), Potassium permanganate (KMnO₄) smolecule.com | Carbonyl compounds (e.g., 2-methoxycyclohexanone) |

| Reduction | Bromine (-Br) | Lithium aluminum hydride (LiAlH₄) smolecule.com | Methoxycyclohexane |

Complex Reaction Cascades

The reactivity of cyclohexane derivatives is often intricate, involving multiple stereochemical and regiochemical considerations. The interplay of substituents can direct reaction pathways towards specific products, as seen in the reactions involving N-Bromosuccinimide and the formation and subsequent cleavage of epoxide rings.

The reaction of the related compound, 1-methoxycyclohexene-2, with aqueous N-Bromosuccinimide (NBS) initiates a complex cascade that results in a mixture of stereoisomeric bromohydrins. dtic.milcdnsciencepub.com This reaction serves as a key example of halohydrin formation where the solvent (water) acts as a nucleophile. The interaction is not a simple addition but a stereochemically controlled process influenced by the existing methoxy group.

Research has demonstrated that the reaction between 1-methoxycyclohexene-2 and aqueous NBS yields three primary isomeric bromohydrin products. cdnsciencepub.comcdnsciencepub.com These products are 1α-methoxy-2α-hydroxy-3β-bromocyclohexane, 1α-methoxy-2α-bromo-3β-hydroxycyclohexane, and 1α-methoxy-2β-bromo-3α-hydroxycyclohexane. cdnsciencepub.com Preparative vapor phase chromatography was employed to separate these isomers, revealing their relative proportions to be approximately 1:10:4, respectively. cdnsciencepub.comcdnsciencepub.com This distribution highlights the significant directing effects of the substituents on the cyclohexane ring during the reaction. The predominance of the 2-bromo isomers is a notable outcome of this reaction cascade. cdnsciencepub.com

The identification of these products was rigorously confirmed. For instance, the 3-bromo isomer, 1α-methoxy-2α-hydroxy-3β-bromocyclohexane, was verified by comparison with an authentic sample prepared through the reaction of hydrobromic acid with 1α-methoxy-2α,3α-epoxycyclohexane. cdnsciencepub.comcdnsciencepub.com The structures of the other two major isomers were established through deetherification to their corresponding bromodiols, followed by debromination to the known trans- and cis-1,3-cyclohexanediols. cdnsciencepub.com The product distribution is rationalized by considering the electronic and steric factors that influence the formation of the bromonium ion intermediate and its subsequent nucleophilic attack by water. cdnsciencepub.com

| Product | Structure | Relative Proportion |

|---|---|---|

| 1α-methoxy-2α-bromo-3β-hydroxycyclohexane | Isomer V | 10 |

| 1α-methoxy-2β-bromo-3α-hydroxycyclohexane | Isomer VI | 4 |

| 1α-methoxy-2α-hydroxy-3β-bromocyclohexane | Isomer IV | 1 |

The formation of epoxides (oxiranes) from halohydrins is a classic intramolecular substitution reaction. Stereoisomeric bromohydrins related to this compound serve as precursors to stereoisomeric cyclohexene (B86901) oxides. Specifically, DL-trans-3-methoxycyclohexene oxide can be prepared from DL-(1,3/2)-1-bromo-2-hydroxy-3-methoxycyclohexane upon treatment with a base like sodium hydroxide. cdnsciencepub.com Similarly, the cis-epoxide is synthesized from DL-(1/2,3)-1-bromo-2-hydroxy-3-methoxycyclohexane. cdnsciencepub.com These conversions proceed via an intramolecular SN2 mechanism, where the hydroxyl group, deprotonated by the base, displaces the adjacent bromide anion.

The subsequent nucleophilic scission (ring-opening) of these stereoisomeric 3-methoxycyclohexene (B1595103) oxides has been studied with a variety of nucleophiles, including hydrogen chloride, hydrogen bromide, ammonia, and methanol (B129727). cdnsciencepub.com The regioselectivity of the ring-opening is highly dependent on the stereochemistry of the starting epoxide. cdnsciencepub.comresearchgate.net

For trans-3-methoxycyclohexene oxide , nucleophilic attack occurs at both carbon atoms of the epoxide ring. While the major product results from the attack at the C-1 position, a significant portion, approximately 10%, arises from the attack at the C-2 position for all tested nucleophiles. cdnsciencepub.comresearchgate.net

In stark contrast, the ring-opening of cis-3-methoxycyclohexene oxide is exclusively regioselective. Nucleophilic attack occurs only at the C-1 position, with no detectable products formed from an attack at C-2. cdnsciencepub.comresearchgate.net This high degree of regioselectivity points to a transition state that is strongly influenced by the stereoelectronic effects of the methoxy group. The observed results are interpreted as reflecting the influence of the inductive effect of the methoxy group and steric factors within the transition states, which follow the Fürst-Plattner rule of trans-diaxial opening. cdnsciencepub.comwikipedia.org The nucleophile preferentially attacks the carbon atom that allows the cyclohexane ring to adopt a chair-like conformation in the transition state, rather than a higher-energy twist-boat conformation. wikipedia.org

| Epoxide Stereoisomer | Nucleophile | Site of Attack | Product Distribution |

|---|---|---|---|

| trans-3-Methoxycyclohexene Oxide | HBr, HCl, NH₃, CH₃OH | C-1 (Major) | ~90% |

| C-2 (Minor) | ~10% | ||

| cis-3-Methoxycyclohexene Oxide | HBr, HCl, NH₃, CH₃OH | C-1 (Exclusive) | >99% |

| C-2 | Not detected |

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies delve into the electronic structure and energetic properties of 1-bromo-2-methoxycyclohexane, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Structural and Energetic Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the structure and energy of molecules. DFT calculations have been employed to model the transition states for reactions such as bromine substitution in this compound. For the related compound trans-2-bromo-alkoxycyclohexane, DFT calculations at the PBE0/6-311+G(d,p) level have been used to determine the relative Gibbs energies of its stable conformers. researchgate.net

Isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved, have been computationally studied to evaluate the energetic effects of the bromine and methoxy (B1213986) groups on the cyclohexane (B81311) ring. researchgate.net These calculations help in understanding the conformational preferences of different isomers. For instance, in the case of trans-1-bromo-2-methoxycyclohexane, theoretical calculations suggest a preference for the bromine atom to be in the axial position. researchgate.net

Ab Initio Methods for Electronic Structure and Properties

Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods have been used to study the conformational isomerism of related molecules. For example, ab initio calculations at the 6-31G*(MP2) level were used to determine the energies of conformers of trans-2-fluorocyclohexanol (B1313321) and its methyl ether, providing insights into their relative stabilities. researchgate.net Such studies are crucial for understanding the electronic structure and properties of substituted cyclohexanes.

Natural Bond Orbital (NBO) Analysis of Electronic Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study bonding and electronic interactions within a molecule in the context of Lewis structures. uni-muenchen.deucsb.edu It provides a localized picture of the electron density in terms of bonds and lone pairs. uni-muenchen.deucsb.edu NBO analysis can reveal important details about hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

In substituted cyclohexanes, NBO analysis has been used to understand conformational preferences. For example, in some fluorinated cyclohexanes, the preference for an axial fluorine atom has been attributed to nonclassical hydrogen bonding, a type of hyperconjugative interaction, as revealed by NBO analysis. researchgate.net This type of analysis can quantify the stabilization energy associated with these electronic delocalizations. researchgate.net

Modeling Reaction Energetics and Pathways

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping out the energy landscapes and identifying key transition states.

Construction of Reaction Coordinate Diagrams

Reaction coordinate diagrams are graphical representations of the energy of a system as it progresses along a reaction pathway. These diagrams are constructed from the calculated energies of reactants, intermediates, transition states, and products. They are essential for visualizing the energy barriers and thermodynamics of a reaction. For elimination reactions, which are common for this compound, these diagrams can help to understand the competition between different pathways, such as E2 and E1cB mechanisms. tdl.org

Transition State Analysis for Substitution and Elimination Reactions

The identification and characterization of transition states are central to understanding reaction mechanisms. tdl.org A transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. For this compound, both substitution and elimination reactions are possible.

In an E2 elimination reaction, a base removes a proton, and the leaving group (bromide) departs simultaneously. chemistai.org The geometry of the transition state is crucial; an anti-periplanar arrangement of the proton and the leaving group is generally preferred. pearson.com Computational modeling can be used to determine the structures and energies of these transition states, providing insights into the stereochemical outcome of the reaction. For instance, in the E2 reaction of cis-1-bromo-2-methylcyclohexane, two different products are possible due to the presence of two different axial beta-hydrogens, and computational analysis can help predict the major product based on the stability of the respective transition states. brainly.com

Application of Isodesmic Reactions for Enthalpy and Interaction Energy Calculations

Theoretical calculations, particularly those employing isodesmic reactions, have been instrumental in elucidating the thermodynamic stability and intramolecular interactions within the isomers of this compound. An isodesmic reaction is a hypothetical reaction where the number of bonds of each formal type is conserved on both the reactant and product sides, which allows for a high degree of cancellation of computational errors, leading to more accurate reaction energy predictions. uni-muenchen.de This approach is valuable for assessing the heat of formation and the energetic consequences of substituent interactions. uni-muenchen.deumsl.edu

Computational studies on bromoalkoxycyclohexanes have utilized isodesmic reactions to evaluate the effect of the bromine atom and the methoxy group when they are bonded to a cyclohexane ring in various isomeric forms. researchgate.netresearchgate.net The calculations revealed specific preferences for the orientation of the substituents. According to the enthalpy energies derived from these isodesmic reactions, the introduction of a bromine atom in an axial position in methoxycyclohexane to form trans-1-bromo-2-methoxycyclohexane is energetically favored. researchgate.netresearchgate.netufla.br For other isomers, an equatorial introduction of the bromine atom is generally preferred. researchgate.netresearchgate.net

The energy of intramolecular interactions involving the methoxy (OR) and bromo (Br) groups, when compared with the conformational energies of the corresponding monosubstituted cyclohexanes, generally indicates a preference for an axially oriented bromine atom. researchgate.net An exception to this is the cis-1,3 isomer, where the OR and Br groups would experience significant steric hindrance. researchgate.net These findings underscore the power of isodesmic reaction schemes in dissecting subtle energetic effects that govern molecular structure and stability.

Advanced Conformational Modeling

The conformational landscape of this compound is dictated by a complex interplay of various intramolecular forces. Advanced computational modeling is essential to deconstruct these competing interactions and predict the most stable conformations.

Analysis of Steric and Hyperconjugative Interactions

The conformational equilibrium of substituted cyclohexanes is classically understood through the lens of steric repulsion, where bulky substituents prefer the less crowded equatorial position to avoid unfavorable 1,3-diaxial interactions. However, for this compound, a more nuanced model that includes stereoelectronic effects is required for an accurate description.

Computational analyses have shown that in addition to the expected steric repulsions, the conformational energies of bromoalkoxycyclohexanes are significantly influenced by hyperconjugative interactions. researchgate.net Hyperconjugation involves the delocalization of electrons from a filled bonding orbital (or a lone pair) to an adjacent empty or partially filled non-bonding or anti-bonding orbital. rsc.org In the context of this compound, these interactions can involve delocalization between C-H or C-C sigma (σ) bonds and the anti-bonding sigma-star (σ) orbitals of the C-Br and C-O bonds (σ → σ interactions), as well as donation from the oxygen or bromine lone pairs (n) into vicinal σ* orbitals (n → σ*). researchgate.netrsc.org

Natural Bond Orbital (NBO) analysis is a common tool used to quantify these hyperconjugative effects. researchgate.net Such studies reveal that interactions like σC–H → σ*C–X (where X is Br or OMe) and those involving the lone pairs on the heteroatoms can counterbalance steric effects and significantly influence the molecule's preferred geometry. researchgate.net For instance, an axial C-Br bond can be stabilized by hyperconjugation with the axial C-H bonds on the ring, an effect that competes with steric strain.

Investigation of Intramolecular Hydrogen Bonding and Non-bonding Interactions

Intramolecular hydrogen bonding is a critical factor in determining the conformation of many substituted cyclohexanes, but its role in this compound is limited by the molecule's structure. The compound possesses a hydrogen bond acceptor (the oxygen atom of the methoxy group) but lacks a conventional hydrogen bond donor like a hydroxyl group. nih.govresearchgate.net

Studies comparing analogous compounds, such as cis-3-N,N-dimethylaminocyclohexanol and its methoxy derivative (cis-3-N,N-dimethylamino-1-methoxycyclohexane), have demonstrated the importance of the hydroxyl group for forming a stabilizing intramolecular hydrogen bond. researchgate.net In the absence of the OH group, the methoxy derivative showed no evidence of such an interaction. researchgate.net Therefore, classical intramolecular hydrogen bonding is not considered a significant stabilizing force in the conformations of this compound.

However, other non-bonding interactions, such as dipole-dipole forces and van der Waals interactions between the bromine and methoxy substituents, remain influential. researchgate.net Computational models that account for direct or indirect intramolecular interactions between the methoxy and bromo groups have shown a preference for an axial orientation of the bromine atom in the trans-1,2 isomer, which is not solely explained by simple steric arguments. researchgate.netresearchgate.net

Solvation Effects in Computational Mechanistic Studies

Computational studies of reaction mechanisms must often account for the profound influence of the solvent. For reactions involving this compound, solvation effects have been shown to be critical in dictating reaction pathways and outcomes. acs.org

Research on the dehydrohalogenation of cis- and trans-1-bromo-2-methoxycyclohexane by sodium diisopropylamide (NaDA) in a tetrahydrofuran (B95107) (THF)/hexane solvent system highlights the importance of both primary- and secondary-shell solvation. acs.orgresearchgate.netnih.gov The mechanism of elimination was found to be highly dependent on the substrate's stereochemistry and the specific solvation of the base.

For cis-1-bromo-2-methoxycyclohexane, rate and isotopic labeling studies are consistent with a trans-diaxial E2 elimination that proceeds via a trisolvated NaDA monomer. acs.orgnih.gov In contrast, the trans isomer, which cannot easily achieve a trans-diaxial arrangement for a standard E2 reaction, is proposed to react through a different, carbenoid-like mechanism involving a disolvated monomer. acs.orgnih.gov In this case, the reaction of trans-1-bromo-2-methoxycyclohexane cleanly yields the enol ether 1-methoxycyclohexene (B1584985). nih.gov

These findings demonstrate that computational mechanistic studies must extend beyond the gas-phase interactions of the reactants. Failing to account for the aggregation state of the base and the specific coordination of solvent molecules (primary- and secondary-shell effects) can lead to an incomplete or inaccurate picture of the reaction mechanism. acs.orgnih.gov The polarity of the solvent is also known to diminish the magnitude of stereoelectronic effects, further emphasizing the need to include solvation in accurate theoretical models. rsc.org

Advanced Applications in Organic Synthesis

Role as a Versatile Synthetic Intermediate

1-Bromo-2-methoxycyclohexane serves as a highly adaptable building block in organic synthesis due to the presence of two key functional groups: a bromine atom, which is an excellent leaving group, and a methoxy (B1213986) group, which influences the molecule's reactivity. chemspider.com This structure allows it to participate in a wide array of chemical transformations. The electrophilic nature of the carbon atom bonded to the bromine makes the compound susceptible to nucleophilic attack, leading to substitution and elimination reactions.

Its versatility is demonstrated through several key reaction types:

Nucleophilic Substitution: The bromide can be readily displaced by a variety of nucleophiles. For instance, reaction with hydroxide (B78521) ions leads to the formation of 2-methoxycyclohexanol, while reaction with cyanide or amines yields 2-methoxycyclohexanenitrile or 2-methoxycyclohexylamine, respectively. smolecule.com These reactions are fundamental for introducing new functional groups onto the cyclohexane (B81311) scaffold.

Elimination Reactions: In the presence of a strong base, such as potassium tert-butoxide, this compound undergoes elimination to form an alkene, specifically methoxycyclohexene. researchgate.netacs.org This reaction is a crucial method for creating unsaturated cyclic systems.

Oxidation and Reduction: The compound can be subjected to oxidation to produce 2-methoxycyclohexanone (B1203222), or reduced to form cyclohexane derivatives, further expanding its synthetic utility. smolecule.com

These reactions highlight the compound's role as a pivotal intermediate for accessing a diverse range of more complex molecules essential for the pharmaceutical and specialty chemical industries.

| Reaction Type | Reagent(s) | Major Product | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Hydroxide (OH⁻), Cyanide (CN⁻), Amines (R-NH₂) | 2-methoxycyclohexanol, 2-methoxycyclohexanenitrile, 2-methoxycyclohexylamine | smolecule.com |

| Elimination | Potassium tert-butoxide (KOtBu) | Methoxycyclohexene | |

| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | 2-methoxycyclohexanone | smolecule.com |

| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄) | Cyclohexane derivatives | smolecule.com |

Utility in Stereoselective Synthesis of Chiral Compounds

The stereochemistry of this compound, which exists as cis and trans isomers, makes it a valuable tool in stereoselective synthesis. biosynth.com The defined spatial arrangement of the bromo and methoxy groups allows for the controlled synthesis of specific stereoisomers of target molecules, which is particularly critical in the pharmaceutical industry for producing enantiomerically pure drugs.

The transformation of olefins into alkoxy-bromides, such as this compound, is a common strategy in organic synthesis. orientjchem.org The subsequent reactions of these bromo-derivatives serve as key steps in the synthesis of various natural products and drugs. orientjchem.org A significant aspect of its utility is the high anti-stereoselectivity observed in its formation via the methoxy-bromination of cyclohexene (B86901). orientjchem.org The reaction proceeds through a cyclic bromonium ion intermediate, which undergoes ring-opening by the methanol (B129727) solvent in an Sₙ2 pathway, dictating the trans arrangement of the incoming groups. orientjchem.org

Furthermore, trans-1-Bromo-2-methoxycyclohexane is used in stereoselective preparations of other chiral molecules. For example, its reaction with vinylmagnesium bromide in the presence of a copper catalyst yields 2-ethenyl-1-methoxycyclohexane, with a significant enrichment of the cis isomer (ca. 85%). researchgate.net Asymmetric synthesis has also been achieved using chiral auxiliaries; for instance, L-proline ester enamines react with bromine to form optically active 2-bromocyclohexanone (B1249149) derivatives, where the stereochemical outcome is directed by the chiral proline auxiliary. smolecule.com

| Starting Material | Key Reagents | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Cyclohexene | Diacetoxyiodobenzene/Phenyltrimethylammonium tribromide in Methanol | This compound | High anti-stereoselectivity | orientjchem.org |

| trans-1-Bromo-2-methoxycyclohexane | Vinylmagnesium bromide/CuI catalyst | 2-Ethenyl-1-methoxycyclohexane | ~85% cis product | researchgate.net |

Precursor for Functionalized Organic Molecules and Polymers

This compound's reactivity makes it an important precursor for a wide range of functionalized organic molecules, including those with applications in medicinal chemistry and materials science. smolecule.com It serves as a building block for pharmaceuticals and agrochemicals, where its structure can be modified to enhance biological activity or target specific biological pathways. smolecule.com

The compound is also utilized in industrial settings for the development of specialty chemicals and materials with specific, tailored properties. Its ability to undergo various reactions allows for its incorporation into larger, more complex structures. For example, it can be used in the synthesis of functionalized polymers. smolecule.com Research has shown that trans-1-Bromo-2-methoxycyclohexane can be converted to the enol ether 1-methoxycyclohexene (B1584985), which can then be used in the synthesis of macrocyclic compounds containing a butadiyne moiety designed for solid-state polymerization. researchgate.netacs.orgresearchgate.net This demonstrates its potential as a monomer precursor for advanced materials. smolecule.com

Design and Construction of Complex Molecular Architectures

The strategic use of this compound enables the design and construction of intricate molecular architectures. researchgate.net It can be a key component in multi-step syntheses aimed at producing complex natural products or novel therapeutic agents. orientjchem.org For instance, it can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the cyclohexyl motif into drug candidates. mdpi.com

A common strategy involves the initial conversion of this compound into a more reactive intermediate. The elimination reaction to form 1-methoxycyclohexene is a prime example, as this enol ether becomes a versatile building block for further transformations. researchgate.netacs.orgresearchgate.net This intermediate can then be used in reactions like Rh(III)-catalyzed C–H activation and oxidative annulation to create complex fused-ring systems, such as furanone-fused 1,2-benzothiazines. acs.org These advanced synthetic methods allow chemists to build complex molecular diversity from a relatively simple starting material. acs.org

Principles of Green Chemistry and Atom Economy in Synthesis of Derivatives

Applying the principles of green chemistry to syntheses involving this compound and its derivatives is crucial for reducing environmental impact and improving efficiency. openstax.orgcolab.wsbridgew.edu Green chemistry focuses on preventing waste, maximizing atom economy, using less hazardous processes, and improving energy efficiency. openstax.orgbridgew.edurasayanjournal.co.in

In the context of synthesizing derivatives of trans-1-bromo-2-methoxycyclohexane, green approaches have been explored to enhance sustainability. smolecule.com One such method is the use of microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes. smolecule.com This not only improves energy efficiency by eliminating the need for prolonged heating but also maintains high product yields, thus aligning with the core tenets of green chemistry. smolecule.com The use of continuous flow reactors is another industrial application that can optimize yield and reaction conditions, often employing catalysts to enhance efficiency and reduce waste. smolecule.comuni-muenchen.de These methods represent a shift towards more sustainable and economically viable production processes in modern organic synthesis. rasayanjournal.co.in Maximizing atom economy—the efficiency of a reaction in converting reactants to the final product—is a key goal, and methodologies that minimize byproducts are continually being developed. openstax.orguni-muenchen.de

Q & A

Q. How can I identify isomers and enantiomers of 1-bromo-2-methoxycyclohexane?

Methodological Answer:

- Step 1: Draw all possible chair conformations of the cyclohexane ring. The axial/equatorial positions of bromine and methoxy groups influence isomerism.

- Step 2: Use symmetry analysis to identify enantiomers. For example, if the molecule lacks a plane of symmetry, it is chiral.

- Step 3: Assign (R,S) configurations using Cahn-Ingold-Prelog rules. Tools like NMR (nuclear Overhauser effect) can distinguish diastereomers .

- Reference: Practice problems in organic chemistry textbooks detail similar bromo-chlorocyclohexane isomer enumeration and stereochemical designations .

Q. What are the recommended safety protocols for handling this compound in the lab?

Methodological Answer:

- Handling: Use flame-retardant antistatic clothing and explosion-proof equipment due to flammability (H226 hazard) .

- Storage: Keep in tightly closed containers under inert gas (e.g., N₂) at ≤4°C to prevent decomposition .

- First Aid: For inhalation, move to fresh air; for skin contact, wash with soap and water. Always consult a physician .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR: ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.3–3.5 ppm, bromine coupling patterns) .

- IR: Confirm functional groups (C-Br stretch ~500–600 cm⁻¹; C-O stretch ~1100 cm⁻¹) .

- MS: High-resolution mass spectrometry verifies molecular weight (C₇H₁₃BrO, ~193.08 g/mol) .

Advanced Research Questions

Q. How can stereochemical effects in this compound be analyzed experimentally?

Methodological Answer:

Q. What synthetic routes optimize yield for this compound?

Methodological Answer:

Q. How is this compound utilized in synthesizing complex organic molecules?

Methodological Answer:

Q. How can contradictory data in reaction outcomes or spectral analyses be resolved?

Methodological Answer:

Q. What computational methods predict reactivity or stability of this compound?

Methodological Answer:

Q. How is the biological activity of derivatives of this compound studied?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.